molecular formula C18H27N3O5 B12854331 tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate

tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate

Cat. No.: B12854331
M. Wt: 365.4 g/mol
InChI Key: MLDIOTPQFHBITG-HIFRSBDPSA-N
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Description

tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidinone ring, a tert-butyl carbamate group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate β-lactam precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, using a suitable amine and a reducing agent.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable electrophile.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate, using tert-butyl chloroformate and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed on the azetidinone ring or the carbamate group, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminomethyl group may yield an imine or an amide, while reduction of the azetidinone ring may yield a β-lactam derivative.

Scientific Research Applications

tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications, including the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The azetidinone ring can act as an enzyme inhibitor, particularly for enzymes involved in bacterial cell wall synthesis.

    DNA Intercalation: The dimethoxyphenyl moiety may intercalate into DNA, disrupting its function and leading to cell death.

    Induction of Apoptosis: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with similar protective properties for amine groups.

    Azetidinone derivatives: Compounds with similar azetidinone rings but different substituents, which may have varying biological activities.

    Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl moieties but different core structures, which may have different chemical reactivities and applications.

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-15-13(9-19)21(16(15)22)10-11-6-7-12(24-4)8-14(11)25-5/h6-8,13,15H,9-10,19H2,1-5H3,(H,20,23)/t13-,15+/m1/s1

InChI Key

MLDIOTPQFHBITG-HIFRSBDPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](N(C1=O)CC2=C(C=C(C=C2)OC)OC)CN

Canonical SMILES

CC(C)(C)OC(=O)NC1C(N(C1=O)CC2=C(C=C(C=C2)OC)OC)CN

Origin of Product

United States

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